Cas no 959239-43-1 (1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol)

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a chloropyrazine core linked to a pyrrolidin-3-ol moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, where it serves as a key intermediate for synthesizing biologically active molecules. The chloropyrazine group enhances reactivity, enabling selective functionalization, while the pyrrolidin-3-ol moiety contributes to solubility and hydrogen-bonding potential, improving interaction with biological targets. Its well-defined stereochemistry and stability under standard conditions make it suitable for controlled synthetic processes. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors or antimicrobial agents, owing to its balanced lipophilicity and polar functionality. High purity grades ensure reproducibility in research and industrial applications.
1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol structure
959239-43-1 structure
Product Name:1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
CAS No:959239-43-1
MF:C8H10ClN3O
MW:199.637500286102
MDL:MFCD09879058
CID:3047407
PubChem ID:53408184
Update Time:2025-05-19

1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol
    • 1-(6-CHLOROPYRAZIN-2-YL)PYRROLIDIN-3-OL
    • 3-Pyrrolidinol, 1-(6-chloro-2-pyrazinyl)-
    • AKOS012241333
    • Z1037581276
    • 959239-43-1
    • AB54308
    • EN300-80221
    • 1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
    • MDL: MFCD09879058
    • Inchi: 1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2
    • InChI Key: XEFKCMOGRCBXAO-UHFFFAOYSA-N
    • SMILES: N1(C2=NC(Cl)=CN=C2)CCC(O)C1

Computed Properties

  • Exact Mass: 199.0512396g/mol
  • Monoisotopic Mass: 199.0512396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 49.2Ų

1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol Pricemore >>

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1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol Suppliers

Amadis Chemical Company Limited
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(CAS:959239-43-1)1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
Order Number:A1069883
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:43
Price ($):454.0/151.0
Email:sales@amadischem.com

Additional information on 1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol

Comprehensive Overview of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol (CAS No. 959239-43-1)

The compound 1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol (CAS No. 959239-43-1) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, combining a chloropyrazine moiety with a pyrrolidin-3-ol group, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting central nervous system (CNS) disorders and metabolic diseases, aligning with current trends in precision medicine.

One of the key reasons for the growing interest in 1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol is its role as a building block for kinase inhibitors. Kinases are critical in cellular signaling, and their dysregulation is linked to cancers and inflammatory diseases. This compound’s chloropyrazine core is often found in FDA-approved drugs, highlighting its pharmacological relevance. Recent publications have also investigated its utility in crop protection chemicals, addressing global concerns about sustainable agriculture and food security.

From a synthetic chemistry perspective, CAS No. 959239-43-1 offers several advantages. Its pyrrolidin-3-ol group provides a chiral center, enabling enantioselective synthesis—a hot topic in green chemistry. Moreover, the chlorine atom on the pyrazine ring facilitates further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in API (Active Pharmaceutical Ingredient) manufacturing. These properties make it a valuable candidate for high-throughput screening libraries.

In the context of AI-driven drug discovery, 1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol has been featured in computational studies predicting its binding affinity to G-protein-coupled receptors (GPCRs). This aligns with the industry’s shift toward in silico modeling to reduce R&D costs. Additionally, its logP and solubility profiles suggest favorable pharmacokinetics, a frequent search query among medicinal chemists optimizing oral bioavailability.

Environmental and regulatory aspects of 959239-43-1 are also under scrutiny. With the rise of REACH and FDA Green Chemistry Initiatives, manufacturers are evaluating safer synthetic routes for this compound. Its low ecotoxicity data, compared to traditional halogenated analogs, positions it as a sustainable alternative—a trending topic in ESG (Environmental, Social, and Governance)-focused investments.

In summary, 1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol (CAS No. 959239-43-1) exemplifies the convergence of pharmaceutical innovation and green chemistry. Its applications span from CNS drug candidates to agrochemical leads, resonating with current demands for multitarget therapeutics and sustainable production. As research progresses, this compound is poised to play a pivotal role in addressing unmet medical and agricultural challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:959239-43-1)1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
A1069883
Purity:99%/99%
Quantity:5g/1g
Price ($):454.0/151.0
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